1-(Brommethyl)-3-chlor-5-(trifluormethyl)benzol

Übersicht

Beschreibung

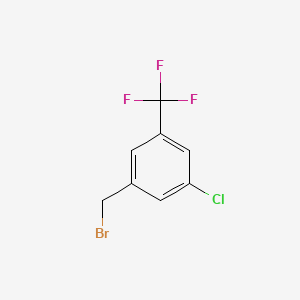

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chloro group, and a trifluoromethyl group

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene serves as a critical building block in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

- Case Study : In a study involving the synthesis of indole derivatives, the compound was used to react with lH-indole-7-carboxylic acid methyl ester in dimethylformamide (DMF), resulting in high yields of the desired products .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its ability to interact with biological targets. Its unique halogen substituents enhance lipophilicity, facilitating penetration through cell membranes.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .

- Cancer Treatment : The compound's structure allows it to interact with proteins involved in cancer cell proliferation, suggesting potential applications in anticancer therapies .

Agrochemical Development

In agrochemistry, 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is utilized to create herbicides and pesticides. Its trifluoromethyl group contributes to the stability and efficacy of these compounds in agricultural applications.

- Case Study : A synthesis pathway was established for creating novel herbicides using this compound as a precursor, demonstrating its effectiveness against various weed species .

Data Tables

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Indole derivatives |

| Pharmaceuticals | Potential antimicrobial and anticancer agents | Antibiotics, anticancer drugs |

| Agrochemicals | Development of herbicides and pesticides | Novel herbicides |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-chloro-5-(trifluoromethyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.

Another method involves the radical bromination of 3-chloro-5-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to generate the desired product.

Industrial Production Methods

Industrial production of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding methyl derivative.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of different functional groups.

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-(Bromomethyl)-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a chloro group.

1-Bromo-3-(trifluoromethyl)benzene: Lacks the chloro and bromomethyl groups, making it less reactive in certain reactions.

1-Bromo-4-(trifluoromethyl)benzene: Similar but with the bromine and trifluoromethyl groups in different positions, affecting its reactivity and applications.

The uniqueness of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene lies in its combination of substituents, which confer distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications.

The compound has the following molecular formula and structure:

- Molecular Formula: C8H6BrClF3

- Molecular Weight: 283.49 g/mol

The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique chemical reactivity and biological interactions.

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene may exhibit biological activity through several mechanisms:

- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity. For example, it has been studied for its effects on dihydroorotate dehydrogenase (DHODH), a target in malaria treatment .

- Cell Membrane Interaction: The lipophilicity introduced by the trifluoromethyl group may enhance membrane permeability, allowing for better cellular uptake and interaction with intracellular targets .

- Reactive Intermediates Formation: The bromomethyl group can lead to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene on various cancer cell lines. The compound demonstrated significant cytotoxicity against human colorectal adenocarcinoma cells (HT-29) with an IC50 value of approximately 15 μM. This suggests potential applications in cancer therapeutics .

Antimicrobial Activity

The compound has also shown antimicrobial properties. In vitro studies indicated that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL for both strains, indicating moderate antibacterial activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClF3 |

| Molecular Weight | 283.49 g/mol |

| IC50 (HT-29 Cells) | ~15 μM |

| MIC (Staphylococcus aureus) | 32 μg/mL |

| MIC (Escherichia coli) | 32 μg/mL |

Case Study 1: Cancer Cell Lines

In a detailed study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene to evaluate their anticancer potential. The derivatives exhibited varying degrees of cytotoxicity, with some showing enhanced activity compared to the parent compound. This highlights the importance of structural modifications in optimizing biological efficacy .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of halogenated benzene derivatives, including 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. The study found that compounds with multiple halogen substitutions exhibited synergistic effects against resistant bacterial strains, suggesting potential for development as novel antimicrobial agents .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXPOGQMJSSFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395409 | |

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-91-9 | |

| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.